Gibberellin A9

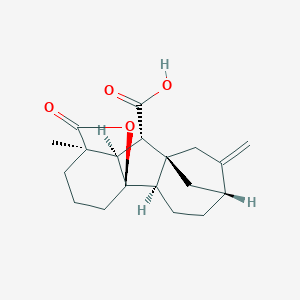

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVYWTXXZIFXDT-YGNOGLJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427-77-0 |

Source

|

| Record name | Gibberellin A9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIBBERELLIN A9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC5WIK98K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Gibberellin A9 in Plant Reproductive Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellin A9 (GA9) is a crucial, albeit biologically inactive, precursor in the gibberellin (GA) biosynthesis pathway, playing a pivotal role in the regulation of plant reproductive development. As a key intermediate, GA9 is converted to the bioactive GA4, which in turn modulates a cascade of developmental processes essential for successful plant reproduction. This technical guide provides a comprehensive overview of the biosynthesis, transport, and signaling mechanisms of GA9 and its active counterpart, GA4. It details their functions in floral induction, flower development, pollen viability, pollen tube elongation, and fruit set. This document also includes detailed experimental protocols for the analysis of gibberellins and quantitative data on their effects, alongside visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

This compound Biosynthesis and Metabolism

Gibberellins are diterpenoid compounds, and their biosynthesis is a complex, multi-step process occurring in various cellular compartments. GA9 is a C19-GA and a key intermediate in the non-13-hydroxylation pathway of GA biosynthesis.

The generalized pathway leading to the formation of GA9 and its subsequent conversion to the bioactive GA4 is as follows:

-

Plastid: Geranylgeranyl diphosphate (GGPP) is converted to ent-kaurene.

-

Endoplasmic Reticulum: ent-kaurene is oxidized to GA12.

-

Cytosol: GA12 is then converted through a series of oxidation steps to GA9 by GA 20-oxidase (GA20ox).

-

Cytosol: GA9 is finally converted to the biologically active GA4 by GA 3-oxidase (GA3ox).[1][2]

Bioactive GAs like GA4 can be deactivated by GA 2-oxidase (GA2ox), which plays a role in maintaining GA homeostasis.[3]

Visualization of the GA9 Biosynthesis Pathway

Role of this compound in Reproductive Development

GA9, primarily through its conversion to GA4, influences several critical stages of plant reproduction.

Floral Induction and Development

Gibberellins are known to promote the transition from vegetative to reproductive growth, thereby inducing flowering.[4] In cucumber, a model system for studying sex determination in flowers, GA9 plays a crucial role in female flower development. High levels of GA precursors, including GA9, are found in the ovaries.[3][5] This inactive precursor then moves from the ovaries to the sepal and petal tissues where it is converted to bioactive GA4, which is necessary for the development of the female flower.[3][5] This spatial separation of synthesis and action prevents the accumulation of bioactive GAs in the ovary, which could otherwise lead to sex reversion.[5]

Pollen Development and Viability

Successful pollen development is highly dependent on gibberellins. GA-deficient mutants often exhibit male sterility due to impaired anther and pollen development. While direct quantitative data for GA9's effect on pollen viability is sparse, the general requirement of a functional GA biosynthesis pathway, in which GA9 is a key component, is well-established.

Pollen Tube Elongation

The germination of pollen grains and the subsequent growth of the pollen tube are critical for fertilization. Studies have shown that exogenous application of gibberellins can promote pollen tube elongation. In rice, a GA-deficient mutant showed impaired pollen tube elongation, leading to a low fertilization frequency.[6] This suggests that a continuous supply of bioactive GAs is necessary for this process.

Fruit Set and Development

Gibberellins are essential for fruit set, the process where the ovary develops into a fruit after fertilization. Application of GAs can induce parthenocarpy (fruit development without fertilization) in many species, including tomato and sweet cherry.[7][8] The increase in bioactive GAs, derived from precursors like GA9, after pollination is a key trigger for fruit growth.

Quantitative Data on this compound and Reproductive Processes

The precise quantification of gibberellins in different plant tissues is crucial for understanding their physiological roles.

Gibberellin Levels in Cucumber Floral Organs

A study on cucumber female flower development revealed distinct localization of GA precursors and bioactive GAs.

| Gibberellin | Ovary (ng/g FW) | Sepals/Petals (ng/g FW) |

| GA12 | 12.5 | 3.2 |

| GA9 | 8.9 | 1.8 |

| GA4 | 0.8 | 15.6 |

| GA34 (inactive) | 1.5 | 10.2 |

Data adapted from a study on cucumber female flower development.[5]

Effect of Exogenous Gibberellin Application on Fruit Set

The application of various gibberellins has been shown to influence fruit set percentages in different fruit crops.

| Treatment | Concentration | Fruit Set (%) | Plant Species |

| Control | 0 | ~25 | Sweet Cherry ('Bing') |

| GA3 + GA4/7 | 25 mg/L | ~40 | Sweet Cherry ('Bing') |

| Control (unpollinated) | 0 | 0 | Tomato |

| GA1 | 2000 ng/ovary | 100 | Tomato |

| GA4 | 2000 ng/ovary | 100 | Tomato |

| Control | 0 | ~57 | Mango ('Kensington Pride') |

| GA3 | 75 ppm | ~84 | Mango ('Kensington Pride') |

Data compiled from studies on sweet cherry, tomato, and mango.[7][8][9]

Gibberellin A4 Signaling Pathway

Upon its synthesis from GA9, GA4 initiates a signaling cascade that leads to various developmental responses. The core of this pathway involves the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and a family of transcriptional regulators called DELLA proteins.

-

GA4 Binding: Bioactive GA4 binds to the GID1 receptor in the nucleus.[10][11]

-

GID1-DELLA Interaction: This binding induces a conformational change in GID1, allowing it to interact with DELLA proteins.[12][13][14]

-

DELLA Degradation: The formation of the GA4-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 F-box proteins).[15][16] This leads to the degradation of the DELLA protein by the 26S proteasome.[12][13][15]

-

Derepression of Transcription: DELLA proteins normally act as repressors of growth by sequestering transcription factors. Their degradation releases these transcription factors, allowing them to activate the expression of GA-responsive genes, which in turn promote processes like cell elongation and division.[13]

Visualization of the GA4 Signaling Pathway

Experimental Protocols

Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, purification, and quantification of gibberellins from plant tissues.

Materials:

-

Plant tissue (e.g., floral organs)

-

Liquid nitrogen

-

80% methanol containing antioxidants (e.g., butylated hydroxytoluene)

-

Internal standards (deuterated GAs)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with cold 80% methanol containing internal standards overnight at 4°C.

-

Centrifuge the extract and collect the supernatant. Re-extract the pellet twice.

-

-

Purification:

-

Combine the supernatants and pass them through a C18 SPE cartridge to remove pigments and other lipids.

-

Elute the GAs with methanol.

-

Further purify the GA fraction using HPLC.

-

-

Derivatization:

-

Dry the purified GA fraction under a stream of nitrogen gas.

-

Derivatize the dried GAs by adding MSTFA and heating at 80°C for 30 minutes to form methyl ester-trimethylsilyl ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the GAs on a capillary column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode.

-

Quantify the endogenous GAs by comparing their peak areas to those of the corresponding internal standards.

-

In Vitro Pollen Germination Assay

This protocol can be used to assess the effect of GA9 on pollen germination and tube elongation.

Materials:

-

Pollen germination medium (e.g., 1% agar, 15% sucrose, 0.01% boric acid, 1 mM CaCl2, pH 7.0)

-

GA9 stock solution (dissolved in a suitable solvent like ethanol, then diluted)

-

Petri dishes or microscope slides

-

Freshly collected pollen

-

Microscope with a calibrated eyepiece or imaging software

Procedure:

-

Medium Preparation: Prepare the pollen germination medium and autoclave. While still molten, add the desired concentrations of GA9 from a stock solution. Pour the medium into petri dishes or onto microscope slides.

-

Pollen Collection and Inoculation: Collect fresh pollen from newly opened flowers and gently dust it onto the surface of the germination medium.

-

Incubation: Incubate the plates/slides at room temperature (e.g., 25°C) in the dark for a set period (e.g., 2-6 hours).

-

Observation and Quantification:

-

Observe the pollen under a microscope.

-

A pollen grain is considered germinated if the pollen tube length is at least equal to the diameter of the pollen grain.

-

Calculate the germination percentage by counting the number of germinated and non-germinated pollen grains in several fields of view.

-

Measure the length of the pollen tubes using a calibrated eyepiece or imaging software.

-

Visualization of an Experimental Workflow

Conclusion and Future Directions

This compound is a critical precursor in the biosynthesis of bioactive gibberellins that regulate key aspects of plant reproductive development. Its conversion to GA4 in specific tissues and at specific times allows for precise control over processes such as flower development, pollen function, and fruit initiation. A thorough understanding of the GA9-dependent pathways offers significant potential for the development of novel plant growth regulators to enhance crop yield and quality.

Future research should focus on:

-

Elucidating the precise transport mechanisms of GA9 between different floral organs.

-

Identifying the full spectrum of transcription factors that are downstream of the GA4 signaling pathway in reproductive tissues.

-

Investigating the crosstalk between the GA9/GA4 pathway and other hormone signaling networks in regulating specific reproductive events.

-

Developing crop varieties with optimized GA9 metabolism for improved reproductive efficiency, particularly under challenging environmental conditions.

This guide provides a foundational understanding for researchers and professionals aiming to leverage the role of this compound in agricultural and biotechnological applications.

References

- 1. Proteolysis-Independent Downregulation of DELLA Repression in Arabidopsis by the Gibberellin Receptor GIBBERELLIN INSENSITIVE DWARF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gybbrellin and its role in plant | PPT [slideshare.net]

- 5. Ovary-derived precursor this compound is essential for female flower development in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gibberellin Regulates Pollen Viability and Pollen Tube Growth in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GIBBERELLIN TYPE AND TIME OF APPLICATION INFLUENCE FRUIT SET AND RETENTION IN MANGO | International Society for Horticultural Science [ishs.org]

- 10. researchgate.net [researchgate.net]

- 11. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Gibberellin A9: A Penultimate Precursor to Bioactive Gibberellins - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Of the more than 130 identified GAs, only a few are biologically active.[1] This technical guide focuses on Gibberellin A9 (GA9), a key intermediate in the late stages of the gibberellin biosynthetic pathway. While GA9 itself is generally considered to be biologically inactive or to have very low activity, it serves as the direct precursor to the highly bioactive Gibberellin A4 (GA4).[1][3] The conversion of GA9 to GA4 is a critical regulatory step in controlling the levels of active GAs in plant tissues. Understanding the dynamics of this conversion, the enzymes involved, and the relative bioactivities of the precursor and product is of significant interest for the development of plant growth regulators and herbicides. This guide provides an in-depth overview of the role of GA9 as a precursor, the enzymatic conversion to GA4, and the downstream signaling events triggered by the formation of bioactive GAs.

The Non-13-Hydroxylation Pathway: From GA9 to Bioactive GA4

In higher plants, the biosynthesis of bioactive GAs from their common precursor, geranylgeranyl diphosphate (GGDP), occurs through a series of enzymatic steps localized in plastids, the endoplasmic reticulum, and the cytosol.[4] The final steps of the pathway, which take place in the cytosol, involve the conversion of C20-GAs to C19-GAs. This process is catalyzed by a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[5]

The conversion of GA9 to GA4 is a key reaction in the non-13-hydroxylation pathway of GA biosynthesis.[6] This pathway is one of the two major routes leading to the formation of bioactive GAs in plants, the other being the early 13-hydroxylation pathway which produces GA1.[6]

The critical enzymatic step in the conversion of GA9 to GA4 is the 3β-hydroxylation of GA9, a reaction catalyzed by the enzyme Gibberellin 3-oxidase (GA3ox) .[1][6] This enzyme introduces a hydroxyl group at the C-3 position of the GA9 molecule, resulting in the formation of the biologically active GA4.[6]

Quantitative Data on GA9 Conversion and Activity

The efficiency of the conversion of GA9 to GA4 and the relative biological activities of these two gibberellins are crucial for understanding the regulation of GA-mediated growth responses. The following tables summarize key quantitative data related to this process.

| Parameter | Value | Species/Enzyme | Reference |

| Michaelis-Menten Constant (Km) for GA9 | 1 µM | Arabidopsis thaliana GA4 protein (GA3ox) | [7] |

| Michaelis-Menten Constant (Km) for GA20 | 15 µM | Arabidopsis thaliana GA4 protein (GA3ox) | [7] |

Table 1: Enzyme Kinetics of Arabidopsis thaliana Gibberellin 3-oxidase. This table presents the Michaelis-Menten constants (Km) of a recombinant Arabidopsis thaliana GA 3β-hydroxylase for its substrates GA9 and GA20. A lower Km value indicates a higher affinity of the enzyme for the substrate. The data shows that the enzyme has a significantly higher affinity for GA9 compared to GA20, suggesting that the non-13-hydroxylation pathway is the preferred route in this species.[7]

| Gibberellin | Relative Activity (%) | Bioassay | Reference |

| GA4 | 100 | Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) | [5] |

| GA9 | ~1 | Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) | [5] |

Table 2: Relative Biological Activity of GA4 and GA9. This table compares the biological activity of GA4 and GA9 in the Tan-ginbozu dwarf rice bioassay, a standard method for determining gibberellin activity. The data clearly demonstrates the potent biological activity of GA4, while its direct precursor, GA9, exhibits negligible activity.[5]

Experimental Protocols

In Vitro Assay for Gibberellin 3-oxidase Activity

This protocol describes the expression of a recombinant GA3ox enzyme and the subsequent in vitro assay to determine its activity in converting GA9 to GA4.[8]

a. Heterologous Expression of Recombinant GA3ox:

-

Gene Amplification: Amplify the full-length coding sequence of the desired GA3ox gene (e.g., from Arabidopsis thaliana) using PCR with primers containing appropriate restriction sites.

-

Vector Ligation: Ligate the amplified PCR product into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. The supernatant containing the soluble His-tagged GA3ox can be used directly in the assay, or the enzyme can be purified using Ni-NTA affinity chromatography according to the manufacturer's instructions.

b. In Vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 100 µL:

-

50 mM Tris-HCl buffer, pH 7.5

-

4 mM 2-oxoglutarate

-

4 mM Ascorbic acid

-

0.4 mM FeSO4

-

2 mg/mL Catalase

-

Recombinant GA3ox enzyme (crude lysate or purified protein)

-

[14C]-GA9 (or unlabeled GA9) as the substrate (e.g., 1-10 µM)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of acetone or ethyl acetate. For extraction, acidify the mixture to pH 2.5-3.0 with HCl and extract three times with ethyl acetate.

-

Analysis: Evaporate the pooled organic phases to dryness under a stream of nitrogen. The residue can be redissolved in a small volume of methanol and analyzed by reverse-phase HPLC with a radioisotope detector to quantify the conversion of [14C]-GA9 to [14C]-GA4. Alternatively, if unlabeled substrate was used, the products can be derivatized and analyzed by GC-MS or LC-MS/MS for identification and quantification.

Extraction and Quantification of Endogenous Gibberellins from Plant Tissues by LC-MS/MS

This protocol provides a general method for the extraction, purification, and quantification of gibberellins, including GA9 and GA4, from plant tissues using liquid chromatography-tandem mass spectrometry.[9]

a. Sample Preparation and Extraction:

-

Harvesting and Freezing: Harvest fresh plant tissue (e.g., Arabidopsis seedlings, 100-200 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: Transfer the powdered tissue to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). Add a known amount of a suitable internal standard (e.g., [2H2]-GA4, [2H2]-GA9). Vortex the mixture and incubate at -20°C for at least 1 hour (or overnight) with gentle shaking.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes. Collect the supernatant. Re-extract the pellet with the same extraction solvent, centrifuge again, and pool the supernatants.

b. Purification by Solid-Phase Extraction (SPE):

-

Evaporation: Evaporate the pooled supernatant to remove the organic solvent using a rotary evaporator or a vacuum concentrator.

-

SPE Column Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with methanol and then with acidified water (e.g., 0.1% formic acid).

-

Sample Loading: Load the aqueous extract onto the conditioned C18 SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar impurities.

-

Elution: Elute the gibberellins from the cartridge with an appropriate solvent, such as 80% methanol.

-

Drying: Evaporate the eluate to dryness.

c. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-17.1 min, 90-10% B; 17.1-20 min, 10% B.

-

Mass Spectrometry Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. For quantification, use the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for GA9, GA4, and their internal standards should be optimized beforehand.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| GA9 | 315.2 | 271.2 | 227.2 |

| GA4 | 331.2 | 287.2 | 243.2 |

| [2H2]-GA9 | 317.2 | 273.2 | 229.2 |

| [2H2]-GA4 | 333.2 | 289.2 | 245.2 |

Table 3: Example MRM Transitions for Gibberellin Analysis. This table provides example MRM transitions for the detection and quantification of GA9 and GA4, along with their deuterated internal standards. These values may need to be optimized depending on the specific instrument used.

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway from GA12

The following diagram illustrates the final steps of the non-13-hydroxylation pathway for gibberellin biosynthesis, highlighting the conversion of GA9 to the bioactive GA4.

Caption: Final steps of the non-13-hydroxylation pathway of gibberellin biosynthesis.

Experimental Workflow for GA Quantification

The diagram below outlines the major steps involved in the extraction, purification, and quantification of gibberellins from plant tissue.

Caption: Workflow for gibberellin extraction and quantification.

Gibberellin Signaling Pathway

Once GA4 is synthesized, it initiates a signaling cascade that leads to various developmental responses. The core of this pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.

Caption: Simplified model of the gibberellin signaling pathway.

Conclusion

This compound holds a pivotal position in the biosynthesis of bioactive gibberellins, serving as the immediate precursor to the potent growth regulator, GA4. The conversion of GA9 to GA4, catalyzed by GA 3-oxidase, is a tightly regulated and rate-limiting step, making it a key target for the modulation of plant growth. The quantitative data presented in this guide underscores the dramatic increase in biological activity upon the 3β-hydroxylation of GA9. The detailed experimental protocols provided offer a foundation for researchers to further investigate the intricacies of gibberellin metabolism and signaling. A thorough understanding of the dynamics of GA9 as a precursor is essential for the rational design of novel compounds aimed at manipulating plant growth and development in agricultural and biotechnological applications.

References

- 1. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nondwarf rice seedling bioassay for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and kinetic studies of recombinant gibberellin dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Function and Substrate Specificity of the Gibberellin 3β-Hydroxylase Encoded by the Arabidopsis GA4 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Gibberellin A9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A9 (GA9) is a tetracyclic diterpenoid phytohormone that plays a crucial role in various plant growth and development processes. As a member of the extensive gibberellin family, GA9 is a key intermediate in the biosynthesis of bioactive GAs and also exhibits biological activity in its own right. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological function of this compound. Detailed experimental protocols for its extraction, purification, and quantification are provided, along with an elucidation of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development with an interest in plant hormones and growth regulators.

Molecular Structure and Chemical Properties

This compound is a C19-gibberellin characterized by the ent-gibberellane ring structure. Its systematic IUPAC name is (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylic acid[1]. The molecular and chemical properties of GA9 are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₄ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| Appearance | White to pale-yellow solid | General knowledge |

| Melting Point | >181°C (decomposes) | |

| Optical Rotation | Data not available |

Solubility

| Solvent | Solubility | Source |

| Water | Practically insoluble | [2] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [3] |

| Chloroform | Slightly soluble | |

| Ethyl Acetate | Moderately soluble | [3] |

| DMSO | Soluble | |

| Aqueous alkali | Soluble | [3] |

Spectroscopic Data

The structural elucidation and identification of this compound are heavily reliant on various spectroscopic techniques.

1.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry of this compound typically shows a molecular ion peak corresponding to its exact mass. The fragmentation pattern is characteristic of the gibberellane skeleton and can be used for identification purposes. The mass spectrum of the methyl ester of GA9 is a common analytical method.

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups, including:

-

O-H stretching: A broad band around 3400-2400 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C=O stretching: A strong band around 1770 cm⁻¹ for the γ-lactone and another around 1710 cm⁻¹ for the carboxylic acid.

-

C=C stretching: A band around 1655 cm⁻¹ for the exocyclic double bond.

Biosynthesis and Signaling Pathway

Biosynthesis of this compound

This compound is synthesized in plants through the terpenoid pathway, starting from geranylgeranyl diphosphate (GGDP). The biosynthesis occurs in three main stages across different cellular compartments: plastids, endoplasmic reticulum, and the cytoplasm. GA9 is a key intermediate in the non-13-hydroxylation pathway of gibberellin biosynthesis and can be converted to the highly bioactive GA4 by the enzyme GA 3-oxidase. In some species, GA9 itself can elicit biological responses. In Tripterygium wilfordii, a specific gibberellin 13-oxidase converts GA9 to GA20[9]. In cucumber, the inactive precursor GA9 moves from the ovaries to the sepal/petal tissues, where it is converted to the bioactive GA4, which is essential for female flower development[10].

This compound Signaling Pathway

The signaling pathway of gibberellins, including GA9, is a well-characterized process of derepression. The core components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, DELLA proteins which are transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex.

This compound binds to the GID1 receptor, inducing a conformational change that promotes the formation of a stable GA9-GID1-DELLA protein complex[11]. This interaction targets the DELLA protein for polyubiquitination by the SCF E3 ligase and subsequent degradation by the 26S proteasome[5][12][13][14]. The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes that regulate various growth and developmental processes.

The following diagram illustrates the this compound signaling pathway:

Experimental Protocols

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of gibberellins from fungal cultures, which can be adapted for plant tissues.

Workflow for Extraction and Purification of this compound

Detailed Methodology:

-

Sample Preparation: For fungal cultures, filter the broth to remove mycelia. For plant tissues, homogenize the material in 80% methanol and centrifuge to collect the supernatant.

-

Acidification and Initial Extraction: Adjust the pH of the aqueous sample to 2.5-3.0 with HCl. Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

-

Solvent Removal: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Purification from Lipids: Redissolve the residue in a phosphate buffer (pH 8.0) and partition against petroleum ether to remove lipids and other nonpolar compounds.

-

Re-extraction: Collect the aqueous phase, re-adjust the pH to 2.5-3.0, and extract again with ethyl acetate.

-

Final Concentration: Evaporate the ethyl acetate to dryness. The resulting residue contains a crude mixture of gibberellins.

-

Chromatographic Purification: For higher purity, the crude extract can be subjected to Solid Phase Extraction (SPE) using a C18 cartridge, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is a common method for the quantification of gibberellins.

HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or phosphoric acid, is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes[15]. An isocratic mobile phase of acetonitrile-formic acid (1:9 %) has also been reported[15].

-

Flow Rate: 1.0 mL/min.

-

Quantification: Based on a calibration curve generated from authentic this compound standards.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of gibberellins. Due to their low volatility, gibberellins require derivatization prior to GC-MS analysis.

Derivatization Protocol (Trimethylsilylation):

-

Methylation: The carboxylic acid group is first methylated using diazomethane.

-

Silylation: The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine[13][15][18][19][20]. The reaction is typically carried out at 60-70°C for 15-30 minutes.

GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5MS.

-

Carrier Gas: Helium.

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient is used, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

MS Detection: Electron impact (EI) ionization at 70 eV. Full scan mode is used for identification, and selected ion monitoring (SIM) mode is used for quantification.

Bioassay for Biological Activity

The dwarf rice (Oryza sativa L. cv. 'Tan-ginbozu') bioassay is a classic and sensitive method to determine the biological activity of gibberellins[2][16][21][22][23][24][25][26].

Dwarf Rice Bioassay Protocol:

-

Seed Sterilization and Germination: Surface sterilize 'Tan-ginbozu' rice seeds and germinate them in the dark on moist filter paper for 2-3 days.

-

Seedling Preparation: Select uniformly germinated seedlings and place them in vials containing a small amount of water or a nutrient solution.

-

Application of GA9: Prepare serial dilutions of this compound. Apply a small, precise volume (e.g., 1 µL) of each dilution to the junction of the second leaf sheath and blade of the rice seedlings. A control group should be treated with the solvent only.

-

Incubation: Incubate the seedlings under controlled conditions (e.g., 30°C, continuous light) for 3-5 days.

-

Measurement: Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the concentration of the applied gibberellin.

-

Data Analysis: Plot a dose-response curve of leaf sheath length versus the logarithm of the GA9 concentration to determine the sensitivity and activity of the sample.

Conclusion

This compound is a pivotal molecule in the study of plant growth and development. Its role as both a bioactive hormone and a precursor to other potent gibberellins makes it a subject of ongoing research. The information and protocols provided in this guide offer a comprehensive resource for the investigation of GA9, from its fundamental chemical properties to its complex biological functions. A thorough understanding of GA9's molecular structure, chemical behavior, and signaling mechanisms is essential for its potential applications in agriculture and biotechnology, as well as for its use as a tool in fundamental plant science research. Further studies on the specific binding kinetics of GA9 with different GID1 receptors and its precise interactions with various DELLA proteins will continue to refine our understanding of gibberellin signaling.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0036890) [hmdb.ca]

- 2. Showing Compound this compound (FDB013653) - FooDB [foodb.ca]

- 3. Gibberellin-Mediated Proteasome-Dependent Degradation of the Barley DELLA Protein SLN1 Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into gibberellin-mediated DELLA protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 6. Gibberellin Ga3 | C19H22O6 | CID 9819600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PhytoBank: 13C NMR Spectrum (PHY0049521) [phytobank.ca]

- 8. PhytoBank: 1H NMR Spectrum (PHY0056159) [phytobank.ca]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 10. Ovary-derived precursor this compound is essential for female flower development in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structural analyses of gibberellin-mediated DELLA protein degradation [ouci.dntb.gov.ua]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 17. cipac.org [cipac.org]

- 18. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. revistas.javeriana.edu.co [revistas.javeriana.edu.co]

- 20. researchgate.net [researchgate.net]

- 21. This compound [agrikaido.com]

- 22. This compound | C19H24O4 | CID 5281984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Hydrolysis of Conjugated Gibberellins by β-Glucosidases from Dwarf Rice (Oryza sativa L. cv. «Tan-ginbozu») - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Role of Gibberellin A9 in the Initiation of Seed Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Gibberellin A9 (GA9) in regulating seed germination. It details the biosynthetic and signaling pathways of GA9, presents quantitative data on its endogenous levels during germination, and offers comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in plant biology, scientists engaged in the study of phytohormones, and professionals in the field of drug development seeking to understand and manipulate plant growth processes.

Introduction: The Pivotal Role of this compound

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flower development.[1] Among the numerous GA species, this compound (GA9) holds a significant position as a key intermediate in the biosynthesis of bioactive GAs. While not biologically active itself, GA9 is the direct precursor to GA4, a potent bioactive gibberellin that plays a crucial role in promoting the germination of seeds in many plant species, including the model organism Arabidopsis thaliana.[2][3] The conversion of GA9 to GA4 is a critical regulatory step, making the study of GA9 metabolism and signaling essential for understanding the molecular mechanisms that govern the transition from seed dormancy to germination.

The this compound Biosynthetic and Signaling Pathway

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments. The pathway leading to GA9 and its subsequent conversion to the bioactive GA4 is a key regulatory nexus in the control of seed germination.

Biosynthesis of this compound

The synthesis of GA9 is part of the non-13-hydroxylation pathway of gibberellin biosynthesis, which is the dominant pathway in germinating Arabidopsis seeds.[2] The process begins in the plastid with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized to GA12. In the cytoplasm, a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs) convert GA12 to GA9. Specifically, GA 20-oxidases (GA20ox) are responsible for the sequential oxidation of GA12 to GA15, then to GA24, and finally to GA9.

Conversion to Bioactive GA4 and Catabolism

The biological activity of the pathway is realized upon the conversion of GA9 to GA4, a reaction catalyzed by GA 3-oxidases (GA3ox).[1] This final step is a critical point of regulation. Conversely, GA9 can also be deactivated through 2β-hydroxylation by GA 2-oxidases (GA2ox) to form GA51, an inactive catabolite. This homeostatic mechanism helps to maintain appropriate levels of bioactive GAs.

The GA9/GA4 Signaling Cascade

The signaling pathway for bioactive GAs like GA4 is a well-characterized derepressible system. In the absence of GA4, DELLA proteins, a family of nuclear-localized transcriptional regulators, act as repressors of GA-responsive genes, thereby inhibiting germination.[4][5] When GA4 is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5] This GA4-GID1 complex then interacts with the DELLA proteins. This interaction leads to the polyubiquitination of the DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein) and their subsequent degradation by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, which in turn promote the physiological processes required for seed germination, such as endosperm weakening and embryo expansion.

Quantitative Analysis of Endogenous this compound Levels During Seed Germination

The concentration of GA9 and other gibberellins fluctuates significantly during the process of seed germination. Understanding these dynamics is crucial for elucidating the regulatory mechanisms at play. The following table summarizes quantitative data on endogenous gibberellin levels, including GA9, in Arabidopsis thaliana seeds during imbibition and germination. The data is compiled from studies utilizing gas chromatography-mass spectrometry (GC-MS) for accurate quantification.

| Time (hours after imbibition) | GA12 (pg/g DW) | GA15 (pg/g DW) | GA24 (pg/g DW) | GA9 (pg/g DW) | GA4 (pg/g DW) | GA34 (pg/g DW) | Reference |

| 0 (Dry Seed) | 280 ± 50 | 150 ± 20 | Not Quantified | 100 ± 15 | 10 ± 2 | 5 ± 1 | [2] |

| 8 | 100 ± 20 | 120 ± 15 | Not Quantified | 110 ± 20 | 15 ± 3 | 8 ± 2 | [2] |

| 16 | 80 ± 15 | 100 ± 10 | Not Quantified | 130 ± 25 | 25 ± 5 | 12 ± 3 | [2] |

| 24 | 60 ± 10 | 80 ± 10 | Not Quantified | 150 ± 30 | 50 ± 10 | 20 ± 4 | [2] |

| 32 | 50 ± 8 | 60 ± 8 | Not Quantified | 120 ± 20 | 150 ± 30 | 40 ± 8 | [2] |

| 40 | 40 ± 5 | 50 ± 5 | Not Quantified | 100 ± 15 | 120 ± 25 | 50 ± 10 | [2] |

| 48 | 30 ± 5 | 40 ± 5 | Not Quantified | 80 ± 10 | 100 ± 20 | 60 ± 12 | [2] |

Data are presented as mean ± standard error from triplicate experiments. DW = Dry Weight. Data is for Arabidopsis thaliana ecotype Landsberg erecta seeds imbibed at 22°C under continuous white light.[2]

Experimental Protocols for the Analysis of this compound

Accurate quantification of GA9 in plant tissues requires meticulous extraction, purification, and analytical procedures. The following protocols provide a detailed methodology for the analysis of gibberellins, including GA9, from seed material using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Extraction and Purification of Gibberellins from Seeds

This protocol is a synthesized methodology based on established procedures for phytohormone extraction.[2][6][7]

Materials:

-

Seed material (e.g., Arabidopsis thaliana seeds)

-

Liquid nitrogen

-

80% (v/v) methanol containing 0.1% formic acid and an antioxidant (e.g., butylated hydroxytoluene)

-

Internal standards (e.g., [²H₂]GA9, [²H₂]GA4)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Ethyl acetate

-

Hexane

-

Nitrogen gas stream

-

Centrifuge

Procedure:

-

Sample Homogenization: Freeze approximately 100 mg of seed material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Immediately add 1 mL of ice-cold 80% methanol extraction buffer to the powdered tissue. Add a known amount of internal standards. Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with another 0.5 mL of the extraction buffer, centrifuge again, and combine the supernatants.

-

Solvent Evaporation: Evaporate the methanol from the combined supernatant under a gentle stream of nitrogen gas at 35°C.

-

pH Adjustment and Partitioning: Adjust the pH of the remaining aqueous solution to 2.5 with 1M HCl. Partition the extract three times against an equal volume of ethyl acetate.

-

Drying and Reconstitution: Pool the ethyl acetate fractions and dry them completely under a nitrogen stream. Reconstitute the dried extract in a small volume of methanol.

-

Solid Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the gibberellins with 80% methanol.

-

Dry the eluate under a nitrogen stream.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of gibberellins. Derivatization is required to increase the volatility of the compounds.

Materials:

-

Purified gibberellin extract

-

Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: Dissolve the dried, purified extract in 20 µL of pyridine and 20 µL of MSTFA. Heat at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

-

Monitor characteristic ions for GA9-TMS and its corresponding internal standard.

-

-

-

Quantification: Calculate the endogenous GA9 concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of GA9 and the internal standard.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Materials:

-

Purified gibberellin extract

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

-

HPLC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: Reconstitute the dried, purified extract in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

HPLC-MS/MS Analysis:

-

Inject the sample into the HPLC-MS/MS system.

-

HPLC Conditions (example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the gibberellins.

-

Flow rate: 0.3 mL/min.

-

-

MS/MS Conditions:

-

Operate in Multiple Reaction Monitoring (MRM) mode.

-

Use electrospray ionization (ESI) in negative ion mode.

-

Define specific precursor-to-product ion transitions for GA9 and its internal standard.

-

-

-

Quantification: Quantify GA9 based on the peak area ratio of the analyte to the internal standard, referenced against a standard curve.

Conclusion

This compound serves as a critical regulatory point in the control of seed germination. Its biosynthesis from GA12 and subsequent conversion to the bioactive GA4 are tightly controlled processes that are essential for the initiation of germination. The signaling cascade, involving the derepression of DELLA proteins, provides a clear mechanism by which the presence of bioactive gibberellins translates into a physiological response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate role of GA9 and the broader gibberellin network in plant development. A thorough understanding of these pathways is not only fundamental to plant science but also holds potential for applications in agriculture and the development of novel plant growth regulators.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Gibberellin Signaling in Plants – The Extended Version - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gibberellin A9 Signaling Cascade: A Technical Guide for Researchers

[Shanghai, China] – This technical guide provides an in-depth exploration of the Gibberellin A9 (GA9) signaling cascade, a crucial pathway governing various aspects of plant growth and development. Tailored for researchers, scientists, and drug development professionals, this document details the core components of the pathway, downstream targets, quantitative interaction data, and comprehensive experimental protocols for studying this intricate signaling network.

Introduction to this compound Signaling

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in regulating diverse processes in plants, including seed germination, stem elongation, leaf expansion, and flowering time.[1][2] this compound (GA9) is a key intermediate in the GA biosynthesis pathway, serving as the direct precursor to the highly bioactive GA4.[3] The signaling cascade is initiated by the binding of a bioactive GA, such as GA4, to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5] This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses.[4][6] The formation of the GA-GID1-DELLA complex leads to the recruitment of an F-box protein (SLY1 or SNE in Arabidopsis) that is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[7][8] This complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[4][9] The degradation of DELLA proteins relieves their repression of downstream transcription factors, primarily the PHYTOCHROME INTERACTING FACTORs (PIFs), allowing for the expression of GA-responsive genes and subsequent developmental changes.[10][11]

The Core Signaling Cascade

The GA9 signaling cascade is a well-defined pathway that leads to the derepression of GA-responsive genes. GA9 itself is converted to the bioactive GA4 by the enzyme GA3-oxidase.[3] The core components and their interactions are summarized below.

Key Protein Interactions and Bioactivity

The initiation of the gibberellin signaling cascade is dependent on the specific binding of a bioactive GA to the GID1 receptor, which in turn facilitates the interaction between GID1 and DELLA proteins. While GA9 is a precursor, it exhibits some bioactivity, though significantly lower than its product, GA4.

| Interacting Molecules | Parameter | Value | Species | Reference |

| SmGID1a and GA4 | Kd | 8 x 10⁻⁹ M | Selaginella moellendorffii | [12] |

| SmGID1b and GA4 | Affinity | ~6-fold lower than SmGID1a | Selaginella moellendorffii | [12] |

| GID1 and various GAs | Relative activity in GID1-SLR1 interaction (Y2H) | GA4 > GA9 > GA1 > GA3 | Rice | [3][13] |

| Various GAs | Leaf sheath elongation bioassay | GA3 > GA4 > GA1 > GA9 | Rice | [3][13] |

Note: The higher activity of GA3 in the leaf sheath elongation assay compared to its binding activity in the Y2H system is suggested to be due to its greater stability in planta, whereas GA4 is more rapidly inactivated.[3][13]

Downstream Targets of the GA9 Signaling Cascade

The degradation of DELLA proteins releases the inhibition of a host of downstream transcription factors, leading to widespread changes in gene expression. The most well-characterized of these are the PHYTOCHROME INTERACTING FACTORs (PIFs).

PIF Transcription Factors: The Central Hub

DELLA proteins directly interact with and inhibit the activity of PIF transcription factors, such as PIF3 and PIF4.[10][14] This repression is lifted upon DELLA degradation, allowing PIFs to bind to the G-box (CACGTG) and PBE-box (CACATG) motifs in the promoters of their target genes.[15]

PIF Target Genes

ChIP-seq and RNA-seq analyses have identified numerous direct target genes of PIF transcription factors. These targets are involved in a wide array of biological processes that are promoted by gibberellins.

| PIF Factor | Number of Direct Target Genes | Key Target Genes/Pathways | Species | Reference(s) |

| PIF1 | 842 | Seed germination repressors | Arabidopsis thaliana | [10] |

| PIF3 | 828 | Thermomorphogenesis, Metabolism, Growth | Arabidopsis thaliana | [1][10] |

| PIF4 | 4,363 | Thermomorphogenesis, Auxin biosynthesis (e.g., YUC8), Cell wall modification (e.g., XTR7) | Arabidopsis thaliana | [10][16] |

| PIF5 | 1,360 | Shade avoidance, Flowering time | Arabidopsis thaliana | [10] |

Visualizing the GA9 Signaling Pathway and Experimental Workflows

The GA9 Signaling Cascade

Experimental Workflow: Yeast Two-Hybrid (Y2H) Assay

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is adapted from methodologies used to study protein-protein interactions in plants.[17][18][19][20]

-

Vector Construction :

-

The full-length coding sequence of the gene of interest (e.g., GID1) is cloned into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (DB).

-

The coding sequence of the potential interacting partner (e.g., DELLA) is cloned into a prey vector (e.g., pGADT7) containing an activation domain (AD).

-

-

Yeast Transformation :

-

The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

-

As a control, each plasmid is also co-transformed with the corresponding empty vector.

-

-

Selection for Interaction :

-

Transformed yeast cells are plated on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

To test for interaction, colonies are then replica-plated onto a higher stringency selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His), and often also adenine (SD/-Leu/-Trp/-His/-Ade).

-

To study GA-dependent interactions, the selective media are supplemented with a bioactive gibberellin (e.g., 10 µM GA4) or a control solvent.

-

-

Reporter Gene Assay (Optional but Recommended) :

-

A quantitative β-galactosidase assay can be performed using a liquid culture of the transformed yeast to quantify the strength of the interaction.

-

Co-Immunoprecipitation (Co-IP) of SCF-DELLA Complexes

This protocol is based on methods for studying protein complexes in plants.[21][22]

-

Plant Material and Protein Extraction :

-

Grow Arabidopsis thaliana seedlings expressing a tagged version of the bait protein (e.g., SLY1-HA).

-

Harvest and freeze the tissue in liquid nitrogen.

-

Grind the tissue to a fine powder and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Immunoprecipitation :

-

Incubate the protein extract with an antibody specific to the tag on the bait protein (e.g., anti-HA antibody) for several hours at 4°C with gentle rotation.

-

Add Protein A/G-conjugated magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis :

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the expected interacting protein (e.g., anti-DELLA antibody).

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PIF Target Genes

This protocol is a generalized procedure for ChIP-seq in plants.[10][23]

-

Cross-linking and Chromatin Preparation :

-

Cross-link protein-DNA complexes in vivo by treating plant tissue (e.g., Arabidopsis seedlings) with formaldehyde.

-

Isolate nuclei and lyse them to release chromatin.

-

Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation :

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PIF3 antibody).

-

Use Protein A/G beads to precipitate the antibody-transcription factor-DNA complexes.

-

Wash the beads extensively to remove non-specific DNA.

-

-

DNA Purification and Sequencing :

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis :

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA).

-

Annotate the peaks to identify the genes that are likely regulated by the transcription factor.

-

RNA-sequencing (RNA-seq) for GA-responsive Gene Expression

This protocol outlines the general steps for an RNA-seq experiment to identify differentially expressed genes in response to gibberellin treatment.[24][25]

-

Plant Treatment and RNA Extraction :

-

Treat plants (e.g., Arabidopsis seedlings) with a bioactive gibberellin (e.g., GA4) or a mock solution.

-

Harvest tissue at specific time points after treatment.

-

Extract total RNA using a suitable method and treat with DNase to remove any contaminating genomic DNA.

-

-

Library Preparation and Sequencing :

-

Isolate mRNA from the total RNA using oligo(dT) beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis :

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the gibberellin treatment.

-

Perform functional annotation and pathway analysis on the differentially expressed genes.

-

Conclusion

The this compound signaling cascade represents a fundamental regulatory mechanism in plant biology. A thorough understanding of this pathway, from the initial perception of the hormone to the downstream transcriptional changes, is essential for both basic research and agricultural applications. The quantitative data, visual models, and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to further unravel the complexities of gibberellin signaling and its impact on plant life.

References

- 1. The PHYTOCHROME INTERACTING FACTOR 3, a bHLH transcription factor, promotes thermosensory growth by directly activating PIF4 transcription and its protein accumulation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gibberellin Signaling in Plants – The Extended Version - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gibberellin metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Gibberellin metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PIFs: Systems Integrators in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Binding of GID1 to DELLAs promotes dissociation of GAF1 from DELLA in GA dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. Yeast 2-Hybrid: Discovering Protein-Protein Interactions from Yeast to West | The Molecular Ecologist [molecularecologist.com]

- 18. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 21. The Arabidopsis Mutant sleepy1gar2-1 Protein Promotes Plant Growth by Increasing the Affinity of the SCFSLY1 E3 Ubiquitin Ligase for DELLA Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Arabidopsis mutant sleepy1gar2-1 protein promotes plant growth by increasing the affinity of the SCFSLY1 E3 ubiquitin ligase for DELLA protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. devtoolsdaily.com [devtoolsdaily.com]

- 24. researchgate.net [researchgate.net]

- 25. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

Metabolic Conversion of Gibberellin A9 in Plant Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Gibberellin A9 (GA9) in plant tissues. It details the core biochemical pathways, the enzymes involved, quantitative data on these processes, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and professionals involved in the development of plant growth regulators.

Introduction to this compound Metabolism

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] Among the more than 130 identified GAs, only a few are biologically active.[2] this compound (GA9) is a key intermediate in the gibberellin biosynthetic pathway, serving as a direct precursor to the bioactive GA4.[3][4] The metabolic fate of GA9 is tightly regulated by a series of enzymatic reactions that either lead to the production of bioactive GAs or their deactivation, thereby controlling the overall GA response in the plant.

The primary metabolic conversions of GA9 involve hydroxylation reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] The main pathways include:

-

3β-hydroxylation: Conversion of GA9 to the bioactive GA4, catalyzed by GA 3-oxidase (GA3ox).[5][6]

-

13-hydroxylation: Conversion of GA9 to GA20, catalyzed by GA 13-oxidase, which is a member of the cytochrome P450 family (CYP72A9 in Arabidopsis thaliana).[3] GA20 can then be further converted to the bioactive GA1 by GA3ox.

-

2β-hydroxylation: Deactivation of GA9 to GA51, catalyzed by GA 2-oxidase (GA2ox).[1]

Understanding these metabolic steps is crucial for manipulating plant growth and development for agricultural and biotechnological applications.

Key Enzymes in this compound Metabolism

The conversion of GA9 is primarily orchestrated by three classes of enzymes.

2.1. Gibberellin 3-oxidase (GA3ox)

-

Function: GA3ox enzymes catalyze the final step in the biosynthesis of bioactive GAs by introducing a hydroxyl group at the 3β-position.[5] In the context of GA9 metabolism, GA3ox is responsible for its conversion to GA4, a highly bioactive gibberellin.[6]

-

Gene Family: In many plant species, GA3ox is encoded by a small gene family, with individual members exhibiting distinct tissue-specific and developmental expression patterns, suggesting specialized roles in regulating GA homeostasis.[7]

-

Regulation: The expression of GA3ox genes is often subject to feedback regulation, where high levels of bioactive GAs can suppress their transcription.[8]

2.2. Gibberellin 20-oxidase (GA20ox)

While not directly metabolizing GA9 in the primary bioactive pathway, GA20-oxidases are crucial enzymes that produce C19-GAs, including GA9, from C20-GA precursors like GA12.[9][10] The activity of GA20ox indirectly influences the pool of GA9 available for conversion.

2.3. Gibberellin 2-oxidase (GA2ox)

-

Function: GA2ox enzymes are key players in the deactivation of gibberellins. They catalyze the 2β-hydroxylation of C19- and C20-GAs, rendering them biologically inactive.[2] In the case of GA9, GA2ox converts it to GA51.[1]

-

Importance: By inactivating GAs, GA2ox helps maintain appropriate hormone levels, preventing excessive growth and ensuring proper developmental transitions.

2.4. Cytochrome P450 Monooxygenases (CYP72A9)

-

Function: In Arabidopsis thaliana, the enzyme CYP72A9 has been identified as a GA 13-hydroxylase.[3] This enzyme can convert GA9 to GA20, channeling it into the 13-hydroxylation pathway which leads to the synthesis of GA1.[3]

Quantitative Data on GA9 Metabolism

The following tables summarize key quantitative data related to the metabolic conversion of GA9 in plant tissues.

Table 1: Michaelis-Menten Kinetics of GA 3-oxidase with GA9 as a Substrate

| Plant Species | Enzyme | Substrate | Km (μM) | Reference |

| Arabidopsis thaliana | AtGA3ox1 (GA4) | GA9 | 1 | [6] |

| Arabidopsis thaliana | AtGA3ox (recombinant) | GA9 | 1.7 | [11] |

Table 2: Endogenous Gibberellin Levels in Arabidopsis thaliana (Landsberg erecta) Shoots

| Gibberellin | Wild Type (ng/g dry weight) | ga4 Mutant (ng/g dry weight) | ga5 Mutant (ng/g dry weight) | Reference |

| GA9 | 0.8 | 12.5 | 0.2 | [3] |

| GA4 | 0.3 | Not detected | Not detected | [3] |

| GA20 | 2.1 | 15.6 | 0.3 | [3] |

| GA1 | 1.5 | Not detected | 0.1 | [3] |

| GA51 | 0.5 | 4.2 | 0.1 | [3] |

Note: The ga4 mutant is deficient in GA 3-oxidase activity, while the ga5 mutant is deficient in GA 20-oxidase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic conversion of GA9.

4.1. Extraction and Purification of Gibberellins from Plant Tissues

This protocol is a generalized procedure adaptable for various plant tissues.[5][6][9]

-

Tissue Homogenization: Immediately freeze a known fresh weight of plant tissue (typically 1-10 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical homogenizer.

-

Extraction: Extract the powdered tissue with 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C with constant stirring for at least 4 hours. The use of deuterated internal standards for each GA to be quantified is crucial for accurate quantification.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Reduce the volume of the filtrate under vacuum using a rotary evaporator at a temperature below 40°C.

-

Partitioning: Adjust the pH of the aqueous extract to 2.5 with HCl and partition it three times against an equal volume of ethyl acetate. The acidic GAs will move into the ethyl acetate phase.

-

Back-Partitioning: To remove impurities, back-partition the combined ethyl acetate phases against a 5% (w/v) sodium bicarbonate solution. The GAs will move into the aqueous phase.

-

Final Extraction: Re-acidify the bicarbonate solution to pH 2.5 and partition again three times against ethyl acetate.

-

Drying and Storage: Dry the final ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen. The dried residue can be stored at -20°C until further analysis.

4.2. Analysis of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of GAs.[3][9]

-

Derivatization: For GC analysis, the carboxyl group of GAs must be derivatized. Methylate the dried extract using diazomethane or trimethylsilyldiazomethane. Subsequently, trimethylsilylate the hydroxyl groups using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1 or DB-5). A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300°C) to separate the different GA derivatives.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards.

-

Quantification: For quantitative analysis, selected ion monitoring (SIM) is used. The abundance of specific ions characteristic of the target GA and its corresponding internal standard are monitored. The ratio of the peak areas is used to calculate the amount of the endogenous GA.

4.3. Analysis of Gibberellins by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation and quantification of GAs.[1][5][12]

-

Sample Preparation: The purified GA extract is redissolved in a suitable solvent, typically the initial mobile phase.

-

HPLC Separation: Inject the sample onto a reverse-phase C18 column. A gradient elution is typically employed, using a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute GAs with different polarities.

-